

Firuglipel: A Technical Overview of a GPR119 Agonist

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Firuglipel (also known as DS-8500a) is a potent and selective, orally available small molecule agonist of the G protein-coupled receptor 119 (GPR119).[1][2] Developed by Daiichi Sankyo, it was investigated for the treatment of type 2 diabetes mellitus.[3] **Firuglipel** enhances glucosedependent insulin secretion and upregulates glucagon-like peptide-1 (GLP-1), positioning it as a potential therapeutic agent for improving glucose homeostasis.[1] This document provides a comprehensive technical overview of the chemical structure, properties, mechanism of action, and available data on **Firuglipel**.

Chemical Structure and Properties

Firuglipel is a complex organic molecule with the IUPAC name 4-[5-[(1S)-1-[4-(Cyclopropanecarbonyl)phenoxy]propyl]-1,2,4-oxadiazol-3-yl]-2-fluoro-N-[(2S)-1-hydroxypropan-2-yl]benzamide.[1] Its chemical and physical properties are summarized in the table below.



Property	Value	Reference
Molecular Formula	C25H26FN3O5	
Molecular Weight	467.50 g/mol	-
CAS Number	1371591-51-3	-
Appearance	Solid powder	-
SMILES	CCINVALID-LINK CO)=O)C=C2)=NO1">C@HO C3=CC=C(C(C4CC4)=O)C=C 3	<u> </u>

A detailed synthesis protocol for **Firuglipel** is not publicly available. The compound was developed from a chemical library at Daiichi Sankyo and optimized for bioavailability and safety.

Mechanism of Action

Firuglipel exerts its therapeutic effects by acting as an agonist at the G protein-coupled receptor 119 (GPR119). GPR119 is primarily expressed in pancreatic β -cells and intestinal enteroendocrine L- and K-cells. The activation of GPR119 by **Firuglipel** initiates a signaling cascade that plays a crucial role in glucose homeostasis.

Signaling Pathway

The binding of **Firuglipel** to GPR119 activates the Gas subunit of the G protein. This, in turn, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP has distinct effects depending on the cell type:

- In Pancreatic β-cells: Increased cAMP enhances glucose-stimulated insulin secretion (GSIS).
- In Intestinal L-cells: The rise in cAMP triggers the release of glucagon-like peptide-1 (GLP-1).



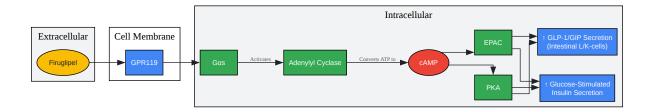




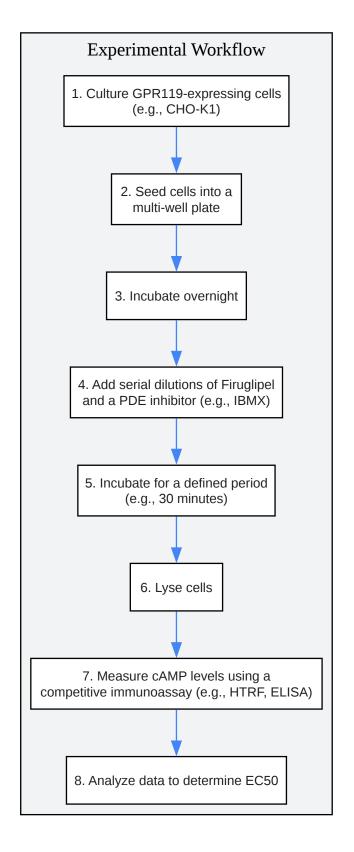
• In Intestinal K-cells: It is hypothesized that GPR119 activation also stimulates the release of glucose-dependent insulinotropic polypeptide (GIP).

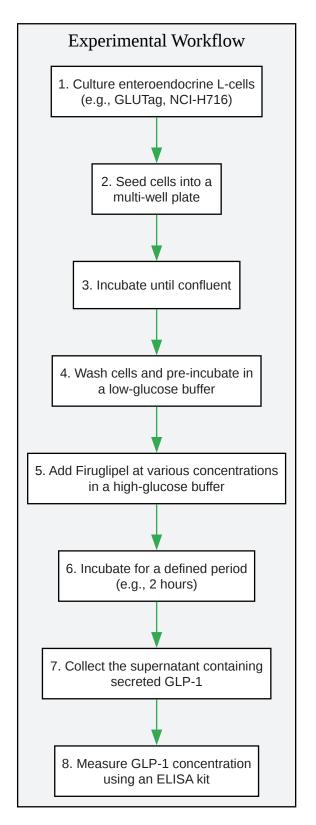
GLP-1 and GIP are incretin hormones that further potentiate insulin secretion from pancreatic β -cells in a glucose-dependent manner. Therefore, **Firuglipel** has a dual mechanism for enhancing insulin release: a direct effect on β -cells and an indirect effect through the stimulation of incretin hormone secretion.











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